Dipentenedimercaptan

Description

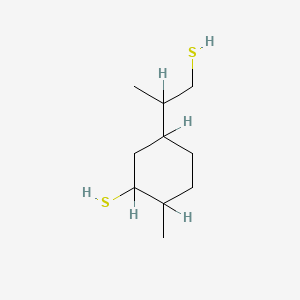

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(1-sulfanylpropan-2-yl)cyclohexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S2/c1-7-3-4-9(5-10(7)12)8(2)6-11/h7-12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNXFMPZAFGPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1S)C(C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S2 | |

| Record name | D-LIMONENE DIMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025501 | |

| Record name | Limonene dimercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-limonene dimercaptan is a pale yellow liquid. (NTP, 1992) | |

| Record name | D-LIMONENE DIMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

309 °F at 10 mmHg (NTP, 1992) | |

| Record name | D-LIMONENE DIMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 250 °F (NTP, 1992) | |

| Record name | D-LIMONENE DIMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | D-LIMONENE DIMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.034 at 59.9 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | D-LIMONENE DIMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

7.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D-LIMONENE DIMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 100 °F (NTP, 1992) | |

| Record name | D-LIMONENE DIMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4802-20-4 | |

| Record name | D-LIMONENE DIMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Mercapto-β,4-dimethylcyclohexaneethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4802-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene dimercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004802204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentenedimercaptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentenedimercaptan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneethanethiol, 3-mercapto-.beta.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene dimercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,4-dimethyl-3-mercaptocyclohexaneethylthiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTENEDIMERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VT7ZT00C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for Dipentenedimercaptan

Precursor-Based Synthesis Routes

The primary methods for synthesizing Dipentenedimercaptan, also known as p-menthane-2,9-dithiol, rely on the modification of readily available terpene precursors, most notably limonene (B3431351). ontosight.ai These routes can be broadly categorized into direct addition reactions and indirect methods involving intermediate steps.

Direct Addition Reactions to Terpene Precursors

The most direct synthetic approach involves the addition of sulfur-containing moieties across the double bonds of a terpene hydrocarbon. This method is advantageous for its atom economy but often presents challenges in controlling selectivity.

The addition of hydrogen sulfide (B99878) (H₂S) to the unsaturated bonds within terpene structures, such as limonene, is a primary method for producing dithiols. ontosight.aismolecule.com This reaction is typically facilitated by a catalyst to enable the electrophilic thiylation of the olefins. mdpi.com For instance, the reaction of limonene with hydrogen sulfide can yield this compound. ontosight.ai However, the process is not without its complexities. The addition of H₂S to limonene, particularly when catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), can proceed with a lack of regioselectivity. mdpi.comresearchgate.net This often results in a mixture of thiol isomers and can be accompanied by rearrangements of the terpene's carbon skeleton. mdpi.com

The optimization of reaction parameters is critical for maximizing the yield of the desired dithiol product while minimizing side reactions. Key parameters include temperature, pressure, and the molar ratio of the reactants. While specific, detailed optimization data for this compound synthesis is proprietary or sparsely published, general principles of chemical process optimization apply. Higher temperatures can increase the reaction rate but may also promote undesirable side reactions, such as polymerization or skeletal rearrangements. Conversely, lower temperatures might favor selectivity but at the cost of a slower reaction rate. Pressure is a significant factor when dealing with gaseous reactants like hydrogen sulfide, influencing its solubility and concentration in the reaction medium. The stoichiometry, or the molar ratio of the terpene to hydrogen sulfide, must be carefully controlled to favor the formation of the dithiol over the monothiol or other byproducts.

Table 1: Conceptual Optimization of Reaction Parameters for Terpene Thiolation This table illustrates the general principles of parameter optimization in the absence of specific published data for this compound.

| Parameter | Objective | Potential Effect of Increase | Potential Effect of Decrease | Considerations |

|---|---|---|---|---|

| Temperature | Balance reaction rate and selectivity | Increased rate; potential for more side reactions/rearrangements | Decreased rate; may improve selectivity for the desired isomer | Catalyst activity is temperature-dependent; energy costs. |

| Pressure | Ensure sufficient H₂S concentration | Increases H₂S in liquid phase, potentially increasing reaction rate | Decreases H₂S concentration, potentially slowing the reaction | Safety considerations for handling high-pressure H₂S gas. |

| Reactant Stoichiometry (H₂S:Terpene) | Maximize dithiol formation | Favors dithiol formation over monothiol | May result in incomplete reaction or higher monothiol yield | Excess H₂S may need to be recycled or captured. |

Catalyst selection is arguably the most crucial factor influencing the efficiency and selectivity of hydrogen sulfide addition to terpenes. The choice of catalyst can dictate the reaction pathway and the distribution of products.

Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) are effective in catalyzing the addition but often lead to low selectivity and numerous side reactions, including intramolecular cyclization and skeletal rearrangements, resulting in low yields of the desired thiols. mdpi.com Softer Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), have been shown to offer better stereoselectivity in the addition of H₂S to other terpenes like α-pinene, suggesting their potential for more controlled additions in limonene systems. mdpi.com

Organic Ion Exchangers: Patent literature describes the use of organic ion exchangers as catalysts for the addition of hydrogen sulfide to unsaturated terpenes. google.com These solid acid catalysts can offer advantages in terms of easier separation from the reaction product and potentially different selectivity compared to homogeneous Lewis acids.

Table 2: Comparison of Catalyst Types for H₂S Addition to Terpenes

| Catalyst Type | Example(s) | Reported Characteristics | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Strong Lewis Acid | AlCl₃, AlBr₃ | Promotes electrophilic thiylation; low regioselectivity; causes skeletal rearrangements. mdpi.com | High activity. | Poor selectivity; formation of multiple byproducts. mdpi.com |

| Soft Lewis Acid | EtAlCl₂ | Can catalyze stereoselective anti-addition. mdpi.com | Improved selectivity and stereocontrol. mdpi.com | May be less reactive than stronger Lewis acids. |

| Solid Acid Catalyst | Organic Ion Exchangers | Used for adding H₂S to terpenes like terpinolene. google.com | Ease of separation; potential for continuous processes. | May have lower activity or require specific conditions. |

Optimization of Reaction Parameters (Temperature, Pressure, Reactant Stoichiometry)

Indirect Synthesis via Halogenated Intermediates

An alternative to direct addition is a multi-step approach that involves first halogenating the terpene precursor and then introducing the thiol groups through nucleophilic substitution.

This synthetic pathway proceeds in two conceptual stages. First, the terpene precursor (limonene) would undergo halogenation to form a dihalo-substituted p-menthane (B155814) intermediate. This intermediate would then be reacted with a sulfur nucleophile. Thiol groups are commonly introduced into molecules via Sₙ2 reactions using nucleophiles like the hydrosulfide (B80085) anion (-SH). libretexts.org Thiolate anions are considered excellent nucleophiles for Sₙ2 reactions with alkyl halides. libretexts.orgmsu.edu An alternative nucleophile is thiourea (B124793), which reacts with the alkyl halide to form an isothiourea salt, followed by hydrolysis to yield the thiol. libretexts.org This two-step method with thiourea can prevent the common side reaction where the resulting thiol product reacts with another molecule of the alkyl halide. libretexts.org The success of this route depends on the ability to selectively halogenate the double bonds of the precursor and the efficiency of the subsequent double displacement by the sulfur nucleophile to create the two thiol groups.

Dithiol Formation from Asym-dichloroacetone and Related Intermediates

The synthesis of dithiols, including structures related to this compound, can be effectively achieved using asymmetric dichloroacetone (1,3-dichloro-2-propanone) as a key intermediate. This method involves the reaction of asym-dichloroacetone with suitable dimercaptans. smolecule.com The reaction proceeds under controlled conditions, often involving specific solvents and catalysts, to yield the desired dithiol product. smolecule.com

Patented procedures describe the reaction of asym-dichloroacetone with various dimercaptans, such as ethanedithiol and propanedithiol. googleapis.com The molar ratio of the reactants is a critical parameter that can be varied to control the reaction outcome. For instance, the molar ratio of asym-dichloroacetone to the dimercaptan can range from 1:1 to 1:10. googleapis.comgoogle.com The reaction temperature is also a key variable, typically maintained between 0°C and 100°C to ensure controlled formation of the product. google.com This pathway is significant for creating thioether-functional oligomers and other polythiols.

| Reactant | Parameter | Typical Range/Value | Reference |

|---|---|---|---|

| Asym-dichloroacetone & Dimercaptan | Molar Ratio (dichloroacetone:dimercaptan) | 1:1 to 1:10 | googleapis.comgoogle.com |

| Temperature | 0°C to 100°C | google.com | |

| Example Dimercaptans | - | Ethanedithiol, Propanedithiol | googleapis.com |

Role of Acid and Base Catalysis in Controlled Dithiol Formation

Catalysis is a fundamental principle in controlling the rate and selectivity of chemical reactions, including dithiol formation. Acid-base catalysis, in particular, involves the addition of an acid or a base to accelerate a reaction without the catalyst itself being consumed. vedantu.com In the context of synthesizing dithiols from intermediates like asym-dichloroacetone, acid catalysis is frequently employed. smolecule.comgoogle.com

The mechanism of acid-base catalysis is rooted in the transfer of protons (Brønsted-Lowry theory) or the sharing of electron pairs (Lewis theory). vedantu.com

General Base Catalysis : A general base abstracts a proton from a reactant, which can stabilize a developing positive charge in the transition state. libretexts.org

Specific Catalysis : In specific acid catalysis, the catalyst is the protonated solvent molecule (e.g., H₃O⁺ in water). vedantu.com The reaction rate is proportional to the concentration of these protonated solvent molecules. vedantu.com

| Catalysis Type | Mechanism | Key Feature | Reference |

|---|---|---|---|

| General Acid Catalysis | Proton transfer from an acidic catalyst to the reactant. | Stabilizes negative charge development in the transition state. | libretexts.org |

| General Base Catalysis | Proton abstraction from the reactant by a basic catalyst. | Stabilizes positive charge development in the transition state. | libretexts.org |

| Specific Acid Catalysis | The catalyst is the protonated solvent. | Reaction rate is dependent on the concentration of protonated solvent molecules. | vedantu.com |

Advanced Synthetic Strategies

Beyond traditional methods, the synthesis of complex molecules like this compound benefits from advanced strategies that offer greater precision, efficiency, and sustainability. These include stereoselective approaches, continuous production methodologies, and the application of green chemistry principles.

Stereoselective Approaches in this compound Synthesis

Stereoselective synthesis refers to a chemical reaction or sequence of reactions that preferentially results in the formation of one stereoisomer over others. iupac.org Such methods are crucial when a molecule's function is dependent on its specific three-dimensional structure. The major emphasis in modern chemistry is on enantioselective reactions that utilize asymmetric catalysts. thieme.com

While specific literature detailing the stereoselective synthesis of this compound is not prevalent, the principles can be applied. The key to such a synthesis would be the stereoselective construction of the core molecular framework. beilstein-journals.org This can be achieved through several established strategies:

Use of Chiral Catalysts : Asymmetric catalysts can guide the reaction to form a product with a specific chirality. thieme.com

Chiral Auxiliaries : A chiral auxiliary group can be temporarily attached to a starting material to direct the stereochemical outcome of a reaction, after which it is removed.

Enzyme-Catalyzed Reactions : Enzymes are highly specific catalysts that can react with one part of a molecule while leaving the rest untouched, often eliminating the need for protecting groups and providing high stereoselectivity. acs.org

The development of a stereoselective route to this compound would likely involve adapting known stereoselective reactions, such as asymmetric aminohydroxylation or ketone reduction, to the specific substrates in its synthetic pathway. beilstein-journals.orgbeilstein-journals.org

Flow Chemistry and Continuous Production Methodologies for Enhanced Yields

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. goflow.at In a flow system, reagents are continuously pumped through a network of tubes or microreactors where they mix and react. youtube.com This methodology has been widely adopted in the chemical and pharmaceutical industries due to its significant advantages. goflow.atyoutube.com

Key benefits of flow chemistry include:

Enhanced Safety : The small volume of the reactor minimizes the amount of hazardous material present at any given time, reducing risks associated with highly exothermic or explosive reactions. goflow.ateuropa.eu

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for extremely efficient heating and cooling, preventing hotspots and improving reaction control. goflow.ateuropa.eu

Improved Product Quality and Yield : Precise control over parameters like temperature, pressure, and residence time leads to more consistent product quality and can often increase yields. youtube.com

Automation and Scalability : Flow systems are well-suited for automation and can be scaled up by running multiple reactors in parallel or by operating for longer durations. cam.ac.uk

Adapting the synthesis of this compound to a continuous flow process could provide substantial benefits in terms of safety, control, and efficiency, making it a promising strategy for industrial-scale production. goflow.at

Application of Green Chemistry Principles in Synthetic Protocols

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com It is guided by twelve core principles that promote sustainability. consensus.app Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically efficient protocols.

| Principle | Description | Application in Synthesis | Reference |

|---|---|---|---|

| 1. Prevention | It is better to prevent waste than to treat it after it has been created. | Optimize reaction conditions to minimize byproduct formation. | sigmaaldrich.comconsensus.app |

| 2. Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Design synthetic routes where most atoms from the reactants are found in the product, minimizing waste. | acs.org |

| 3. Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity. | Select less toxic reagents and intermediates whenever possible. | consensus.appskpharmteco.com |

| 5. Safer Solvents and Auxiliaries | Make the use of auxiliary substances (e.g., solvents) unnecessary or innocuous. | Choose environmentally friendly solvents or design solvent-free reaction conditions. | acs.org |

| 6. Design for Energy Efficiency | Minimize energy requirements. Conduct syntheses at ambient temperature and pressure. | Utilize highly efficient catalysts to lower reaction temperatures and pressures. Flow chemistry can also contribute to better energy management. | yale.edu |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. | Employ acid or base catalysts, which are used in small amounts and can be recycled, instead of stoichiometric reagents that are consumed in the reaction. | acs.org |

By integrating these principles, the synthesis of this compound can be systematically improved to be safer, more efficient, and more sustainable.

Reaction Chemistry and Mechanistic Elucidation of Dipentenedimercaptan

Fundamental Thiol Reactivity

The sulfur atoms in dipentenedimercaptan endow it with reactivity patterns distinct from their oxygen analogs (alcohols). Thiols are generally more acidic and their conjugate bases, thiolates, are more potent nucleophiles than their alcohol/alkoxide counterparts. masterorganicchemistry.comlibretexts.org

Nucleophilic Characteristics of Vicinal Thiol Groups

The thiol groups of this compound are inherently nucleophilic and can engage in reactions by attacking electrophilic centers. smolecule.com Upon deprotonation, a thiol is converted into a thiolate anion (RS⁻), which is a significantly stronger nucleophile. masterorganicchemistry.comlibretexts.org This enhanced nucleophilicity is attributed to sulfur's greater size and polarizability compared to oxygen, which makes its valence electrons more available for bonding with electrophiles. masterorganicchemistry.com

Thiolates are excellent nucleophiles in substitution reactions, such as S_N2 reactions with alkyl halides, often with minimal competition from elimination reactions that can be problematic with more basic alkoxides. masterorganicchemistry.comchemistrysteps.com The two thiol groups in this compound allow for double substitution reactions, making it a valuable cross-linking agent or a building block for more complex molecules and polymers.

Oxidative Pathways and Disulfide Bond Formation

Thiols are susceptible to oxidation, which can lead to the formation of various sulfur-containing species, most notably disulfides (R-S-S-R). This process is crucial in both biological systems and synthetic chemistry and often proceeds through a radical mechanism. masterorganicchemistry.comlibretexts.org

Mechanism of Thiyl Radical Generation and Propagation

A thiyl radical (RS•) is a highly reactive, sulfur-centered radical intermediate formed via the one-electron oxidation of a thiol. taylorandfrancis.comportlandpress.comnih.gov This oxidation can be initiated by various means, including interaction with other radical species, photochemical methods, or chemical oxidants. taylorandfrancis.comwikipedia.orgnih.gov For instance, radical initiators like azobisisobutyronitrile (AIBN) or exposure to light can trigger the abstraction of a hydrogen atom from the S-H bond, generating a thiyl radical. wikipedia.orgwikipedia.org

Once formed, these radicals participate in several reaction pathways. portlandpress.comnih.gov A key reaction is hydrogen-atom abstraction from another thiol molecule, propagating the radical chain. libretexts.org Another characteristic reaction is the addition of the thiyl radical across a carbon-carbon multiple bond, a fundamental step in thiol-ene reactions. wikipedia.orglibretexts.org

Formation of Disulfide and Polysulfide Linkages in Oxidative Environments

In an oxidative environment, the most common fate of thiyl radicals is coupling, where two thiyl radicals combine to form a stable disulfide bond (R-S-S-R). taylorandfrancis.com This oxidative coupling is a straightforward method for synthesizing disulfides from thiols. tandfonline.com For a dithiol like this compound, this can occur intramolecularly to form a cyclic disulfide or intermolecularly to form polymers linked by disulfide bridges.

The presence of oxidants, including molecular oxygen, can promote this coupling process. tandfonline.comrsc.org The reaction can be catalyzed by various means, including photochemistry or transition metals, to afford disulfides efficiently under mild conditions. nih.govtandfonline.com Under certain oxidative conditions, further oxidation can occur, leading to the formation of polysulfide linkages or more highly oxidized species like thiosulfonates. rsc.org

Acid-Base Interactions and Proton Transfer Dynamics

The thiol groups in this compound are acidic, meaning they can donate a proton (H⁺). Thiols are generally significantly more acidic than their corresponding alcohols. masterorganicchemistry.comlibretexts.orgcas.cn The deprotonation of a thiol yields a thiolate anion, which is the conjugate base. chemistrysteps.com

This acid-base equilibrium is fundamental to the reactivity of this compound. The acidity is quantified by the pKa value; a lower pKa indicates a stronger acid. The pKa of a typical aliphatic thiol is around 10-11, whereas alcohols have pKa values in the range of 16-18. masterorganicchemistry.comlibretexts.orgindiana.edu This difference of several orders of magnitude means that a much weaker base is required to deprotonate a thiol compared to an alcohol. masterorganicchemistry.com The stability of the resulting thiolate anion, due to the larger size of the sulfur atom which better accommodates the negative charge, is the primary reason for the increased acidity of thiols. chemistrysteps.com In certain molecular environments, such as proximity to polar or charged groups, the pKa of a thiol can be even lower. nih.gov

| Functional Group | Representative Compound | Approximate pKa | Reference |

| Aliphatic Thiol | Ethanethiol | 10.6 | libretexts.org |

| Alcohol | Ethanol | ~16 | libretexts.org |

| Water | H₂O | 15.7 | indiana.edu |

| Phenol | Phenol | 10 | indiana.edu |

| Ammonium Ion | NH₄⁺ | 9-10 | indiana.edu |

This table presents general pKa values to illustrate the relative acidity of thiols.

Addition and Coupling Reactions

The dual thiol functionality of this compound makes it a versatile monomer for various addition and coupling reactions, leading to the formation of polymers and other complex structures. These reactions leverage the nucleophilicity of the thiol group or the reactivity of the corresponding thiyl radical.

Key reaction types for this compound include:

Michael Addition: As a potent nucleophile, the thiolate derived from this compound can participate in Michael (or conjugate) additions. This reaction involves the 1,4-addition of the nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This process is highly efficient for forming carbon-sulfur bonds and is utilized in curing chemistries for sulfur-containing polymers. googleapis.com The reaction can be catalyzed by bases or phosphines. googleapis.com

Thiol-Ene Reactions: This is a radical-mediated addition of a thiol across a double bond (an "ene"). wikipedia.orgnih.gov The reaction is typically initiated by light (photopolymerization) and proceeds via a thiyl radical intermediate. wikipedia.orgnih.gov It is considered a "click" reaction due to its high efficiency, lack of byproducts, and stereoselectivity. wikipedia.org Dithiols like this compound can react with di-enes or other multifunctional ene-containing molecules to form cross-linked polymer networks. taylorandfrancis.comwikipedia.org

Coupling Polymerization: this compound can serve as a monomer in various polymerization reactions. By reacting with other difunctional or multifunctional molecules, it can form long-chain polymers. google.comkonishi-chem.co.jp For instance, reacting with divinyl ethers forms polythioether polymers. google.com These coupling reactions can be designed to create polymers with specific properties, such as copolymers with distinct hydrophilic and hydrophobic segments. konishi-chem.co.jp Radical polymerization strategies can also involve coupling steps between growing radical chains. mdpi.com

| Reaction Type | Reactant Partner | Key Intermediate/Mechanism | Resulting Linkage/Product |

| Michael Addition | α,β-Unsaturated Carbonyl | Thiolate Anion (Nucleophilic Addition) | Thioether (C-S Bond) |

| Thiol-Ene Reaction | Alkene ("Ene") | Thiyl Radical (Radical Addition) | Thioether (C-S Bond) |

| Oxidative Coupling | Oxidizing Agent | Thiyl Radical (Radical Coupling) | Disulfide (S-S Bond) |

| Polycondensation | Dihalide, Epoxide, etc. | Thiolate Anion (Nucleophilic Substitution) | Polythioether |

Michael Addition Chemistry

The thiol groups of this compound can act as potent nucleophiles in Michael (or conjugate) additions. In this reaction, a thiolate anion, formed by the deprotonation of the thiol by a base, attacks the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a cornerstone of carbon-heteroatom bond formation.

While the primary bond formed in a thiol-Michael addition is a carbon-sulfur bond, this reaction is a critical step in creating larger molecules and polymer structures, effectively leading to new carbon-carbon frameworks. The reaction proceeds via the addition of the nucleophilic thiol to an activated alkene (a Michael acceptor), such as an acrylate (B77674) or maleimide. For this compound, its two thiol groups can react with difunctional or polyfunctional Michael acceptors, leading to step-growth polymerization.

Research has shown that limonene (B3431351) dimercaptan can be reacted with various compounds via a thiol-Michael addition mechanism. For instance, it has been used as an intermediate in the synthesis of polyols for polyurethane production. rsc.orgresearchgate.net In one pathway, limonene dimercaptan engages in a thiol-Michael addition with an appropriate Michael acceptor to build a larger polyol structure, which then reacts with isocyanates to form the final polyurethane. rsc.org The choice of catalyst, such as dimethylphenylphosphine, is crucial for facilitating this reaction under mild, often solvent-free, conditions, which aligns with the principles of green chemistry. rsc.org

This compound is a chiral molecule, possessing multiple stereocenters within its p-menthane (B155814) structure. When it reacts with a prochiral Michael acceptor (an achiral acceptor that becomes chiral upon reaction), new stereocenters are formed. The addition of the chiral nucleophile to the two faces of the planar alkene can lead to the formation of diastereomers.

The stereochemical outcome of such a reaction is influenced by several factors, including the inherent chirality of the this compound, the structure of the Michael acceptor, the catalyst, and the reaction conditions (e.g., temperature, solvent). The chiral environment provided by the this compound molecule can induce facial selectivity in the attack on the Michael acceptor, potentially leading to an excess of one diastereomer over the other. This diastereoselective control is highly valuable in synthesis for creating materials with specific, well-defined three-dimensional structures. While the participation of this compound in Michael additions is established, detailed studies quantifying the diastereomeric excess (d.e.) or exploring the optimization of stereochemical control for this specific compound are not widely reported in the surveyed literature.

Carbon-Carbon Bond Formation Pathways via Conjugate Addition

Thiol-Ene Click Reactions

Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis, characterized by high yields, rapid reaction rates, insensitivity to oxygen, and the absence of byproducts. This compound, with its two thiol groups, is an ideal monomer for creating polythioethers through this mechanism. The reaction involves the addition of a thiol across a carbon-carbon double bond ('ene'), typically initiated by radicals.

The radical-mediated thiol-ene reaction proceeds via a step-growth mechanism involving a free-radical chain reaction. The process can be initiated either thermally, using an initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN), or photochemically with a suitable photoinitiator and UV light. researchgate.net

The accepted mechanism consists of the following steps:

Initiation: The initiator (thermal or photo) generates a primary radical, which abstracts a hydrogen atom from a thiol group (R-SH) of this compound, producing a thiyl radical (R-S•).

Propagation:

The thiyl radical adds to an 'ene' (e.g., an allyl or vinyl group of a comonomer), forming a carbon-centered radical.

A chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen atom from another thiol group, regenerating a thiyl radical and forming the final thioether bond. This new thiyl radical can then continue the chain reaction.

Termination: The reaction ceases when two radicals combine.

This cycle repeats rapidly, leading to the formation of a polymer. Studies have successfully used this compound in both photochemical and thermal thiol-ene reactions to synthesize bio-based polyols by reacting it with compounds containing double bonds, such as glycerol-1-allylether or eugenol. researchgate.netresearchgate.nettechscience.comresearchgate.net The efficiency of this "click" reaction is noted by its high yields and relatively short reaction times under unsophisticated conditions. techscience.comresearchgate.net

Photoinitiated thiol-ene polymerization allows for spatial and temporal control over the reaction and is often preferred for creating coatings and films. The kinetics can be monitored in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy by tracking the disappearance of the characteristic peaks for the thiol (S-H, ~2570 cm⁻¹) and ene (C=C, ~1640 cm⁻¹) functional groups.

Table 1: Illustrative Kinetics of a Photoinitiated Thiol-Ene Polymerization

Data represents typical functional group conversion over time under continuous UV irradiation.

| Irradiation Time (seconds) | Thiol (-SH) Conversion (%) | Ene (C=C) Conversion (%) |

|---|---|---|

| 0 | 0 | 0 |

| 5 | 35 | 38 |

| 10 | 65 | 68 |

| 20 | 88 | 90 |

| 30 | 95 | 96 |

| 60 | >99 | >99 |

The difunctional nature of this compound makes it an excellent cross-linking agent when reacted with multifunctional 'ene' comonomers. This reaction leads to the formation of highly cross-linked, three-dimensional polythioether networks. These networks form the basis of thermosetting materials used in high-performance applications like coatings, adhesives, and rigid foams.

Numerous studies have demonstrated the use of polyols derived from this compound to create rigid polyurethane foams (R-PUFs). rsc.orgresearchgate.netresearchgate.net These materials exhibit excellent properties, which are attributed to the unique structure of the this compound monomer:

High Thermal Stability: The resulting polyurethane foams are reported to be thermally stable up to 250 °C. researchgate.net

High Glass Transition Temperature (Tg): The rigidity of the incorporated limonene ring structure contributes to a high Tg, often exceeding 200 °C. researchgate.net

Superior Mechanical Properties: The foams exhibit high compressive strength, with values around 195 kPa reported, along with a uniform cellular structure. researchgate.net

Furthermore, the incorporation of this compound into polymer backbones has been shown to improve flame retardancy and other physico-mechanical properties in the final materials. mdpi.com Its use as a chain transfer agent has also been noted for controlling molecular weight in other types of polymerizations. google.com

Photoinitiated Thiol-Ene Polymerization Kinetics and Mechanisms

Complexation and Coordination Chemistry

The chemical reactivity of this compound is significantly influenced by its two thiol (-SH) functional groups. These sulfur-containing groups act as Lewis bases, meaning they can donate pairs of electrons to electron-deficient species, particularly metal ions (Lewis acids). libretexts.orgmsu.edu This electron-donating capability is the foundation of its complexation and coordination chemistry, allowing it to form stable structures with various metals. solubilityofthings.com

This compound functions as a bidentate ligand, a molecule capable of binding to a central metal ion through two donor atoms simultaneously. libretexts.orgsavemyexams.com In this case, the two sulfur atoms of the thiol groups serve as the donor atoms. unam.edu.na When a ligand binds to a metal at two or more points, it forms a ring-like structure known as a chelate. libretexts.org This process, called chelation, results in a coordination complex that is often significantly more stable than complexes formed with monodentate ligands (ligands that bind at only one point). solubilityofthings.com

The interaction involves the formation of coordinate covalent bonds, where both electrons in the bond are contributed by the ligand's sulfur atoms. libretexts.org The structure of the this compound molecule, with its flexible cyclohexene (B86901) ring, allows the two thiol groups to position themselves appropriately to coordinate with a single metal center, forming a stable chelate ring. The geometry and coordination number of the resulting complex—typically two, four, or six for transition metals—depend on the specific metal ion, its oxidation state, and the reaction conditions. solubilityofthings.compressbooks.pub

In non-biological settings, this compound reacts with various transition metal ions to form stable coordination complexes. The synthesis of these chelates typically involves reacting this compound with a metal salt in a suitable solvent. ajol.infoljmr.ly The thiol groups may deprotonate to form thiolate anions (R-S⁻), which are even stronger electron donors and form robust bonds with metal centers.

The resulting metal chelates are often neutral, particularly when reacting with divalent metal ions (like Ni²⁺, Cu²⁺, or Zn²⁺) in a 1:1 molar ratio, as the two negative charges from the deprotonated dithiolate ligand balance the +2 charge of the metal ion. The properties of these complexes, such as their geometry, color, and magnetic susceptibility, are determined by the d-electron configuration of the central metal ion. msu.eduljmr.ly Characterization of these complexes relies on techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, to confirm the coordination of the sulfur atoms, and elemental analysis to verify the stoichiometry. unam.edu.naajol.info

| Metal Ion (M²⁺) | Expected Complex Formula | Potential Coordination Geometry | Coordination Number | Expected Magnetic Properties |

|---|---|---|---|---|

| Nickel(II) | [Ni(C₁₀H₁₈S₂)] | Square Planar | 4 | Diamagnetic |

| Copper(II) | [Cu(C₁₀H₁₈S₂)] | Distorted Square Planar | 4 | Paramagnetic |

| Zinc(II) | [Zn(C₁₀H₁₈S₂)] | Tetrahedral | 4 | Diamagnetic |

| Palladium(II) | [Pd(C₁₀H₁₈S₂)] | Square Planar | 4 | Diamagnetic |

Interaction with Metal Centers as a Bidentate Ligand

Polymeric and Oligomeric Transformations

The presence of two thiol groups makes this compound a valuable monomer for polymerization reactions, particularly through thiol-ene chemistry. This reactivity allows for the synthesis of a wide range of polymers and crosslinked networks with tailored properties. wikipedia.org

This compound readily undergoes polymerization with various co-monomers containing two or more carbon-carbon double bonds (enes), such as divinyl ethers. smolecule.comgoogle.com The predominant mechanism for this reaction is a free-radical mediated thiol-ene polymerization. wikipedia.orgdergipark.org.tr This process is valued for its efficiency, high yields, and insensitivity to oxygen, qualifying it as a "click chemistry" reaction. wikipedia.org

The polymerization proceeds via a step-growth radical addition mechanism:

Initiation: A radical initiator (activated by UV light or heat) abstracts a hydrogen atom from a thiol group (-SH) of this compound, forming a thiyl radical (R-S•). wikipedia.org

Propagation: The thiyl radical adds across one of the double bonds of a co-monomer, such as a divinyl ether, in an anti-Markovnikov fashion. This step creates a carbon-centered radical. wikipedia.org

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical and completes the addition of the first monomer unit to the growing chain. The new thiyl radical can then propagate the reaction further. wikipedia.org

This step-wise process continues, alternating between the dithiol and the di-ene, to form a linear or branched polythioether. google.comnih.gov The properties of the resulting polymer are highly dependent on the structure of the divinyl ether co-monomer. google.comtaylorandfrancis.com

| Co-Monomer | Example | Anticipated Polymer Characteristics |

|---|---|---|

| Short-chain Aliphatic Divinyl Ethers | Ethylene glycol divinyl ether | Higher rigidity, potentially higher glass transition temperature. |

| Long-chain Aliphatic Divinyl Ethers | Tri(ethylene glycol) divinyl ether (TEGDVE) taylorandfrancis.com | Increased flexibility, lower glass transition temperature, improved low-temperature performance. google.com |

| Cycloaliphatic Divinyl Ethers | 1,4-Cyclohexanedimethanol divinyl ether (1,4-CHMDE) taylorandfrancis.com | Enhanced thermal stability and mechanical strength due to the rigid ring structure. |

| Aromatic Divinyl Ethers | Bisphenol A divinyl ether | High stiffness and thermal resistance. taylorandfrancis.com |

This compound is frequently employed as a crosslinking agent to create three-dimensional polymer networks, which form the basis of thermosetting materials. scienomics.com Crosslinking introduces covalent bonds between linear or branched polymer chains, resulting in materials with significantly enhanced properties, including superior mechanical strength, thermal stability, and chemical resistance. ebeammachine.comlibretexts.org

The crosslinking dynamics can be studied by monitoring the physical and chemical changes during the curing process. For instance, in a thiol-ene reaction involving multifunctional monomers, the progression of the reaction can be tracked by measuring the increase in viscosity or melt torque until a gel point is reached and a solid network is formed. mdpi.com The reaction kinetics are influenced by factors such as temperature, initiator concentration, and the reactivity of the specific thiol and ene components. nih.govnih.gov The final properties of the thermoset are directly related to the crosslink density—a higher concentration of this compound (or another multifunctional crosslinker) leads to a more rigid and robust material. scienomics.comebeammachine.com These crosslinked systems are integral to the formulation of high-performance adhesives, sealants, and coatings. smolecule.com

The chemical structure of this compound offers multiple sites for functionalization to tailor its reactivity for specific applications. Chemical modification can be used to combine the properties of the original molecule with new functionalities. mdpi.comresearchgate.net The primary targets for derivatization are the two highly reactive thiol groups.

Potential functionalization pathways include:

Oxidation: The thiol groups can be oxidized under controlled conditions to form disulfide bonds (R-S-S-R'), linking two molecules of this compound or creating disulfide linkages within a polymer network. More aggressive oxidation can convert the thiols into sulfonic acids (R-SO₃H), drastically altering the molecule's polarity and reactivity. smolecule.com

Nucleophilic Substitution: The thiolate anion, formed by deprotonating the thiol group, is a potent nucleophile. It can react with various electrophiles (e.g., alkyl halides or epoxides) to introduce a wide array of new functional groups, thereby modifying the properties of the resulting monomer or polymer.

Michael Addition: The thiol groups can react with electron-poor alkenes, such as acrylates or maleimides, via a Michael addition reaction. This is another efficient "click" reaction pathway used to graft side chains onto a polymer backbone or to create unique polymer architectures.

Esterification/Urethane Formation: While less common for the thiol group itself, if this compound were first derivatized to introduce hydroxyl groups, these could then be reacted to form esters or urethanes, further expanding the range of possible polymeric structures. libretexts.org

These modification strategies allow for the precise tuning of properties such as solubility, thermal stability, and adhesive characteristics, making this compound a versatile building block in materials science. mdpi.com

Theoretical and Computational Investigations of Dipentenedimercaptan

Quantum Chemical Calculations

Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, are fundamental to understanding the behavior of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net Instead of the complex many-electron wavefunction, DFT utilizes the much simpler electron density as the fundamental variable, offering a favorable balance between computational cost and accuracy. researchgate.netugent.becapes.gov.br This makes it a workhorse for studying medium to large-sized molecules like dipentenedimercaptan.

One of the powerful applications of DFT is the prediction of spectroscopic parameters, which is invaluable for structure elucidation. nih.govchemaxon.com Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, are highly sensitive to the local electronic environment of each nucleus. chemaxon.comnih.gov

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the isotropic magnetic shielding tensors for each atom in a molecule. chemaxon.comnih.gov These theoretical shielding values can then be converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) or by using linear scaling methods based on empirical correlations between calculated and experimental data for a set of known molecules. nih.govchemrxiv.org For a molecule with multiple conformers like this compound, the predicted chemical shifts are typically averaged based on the Boltzmann population of each stable conformation. acs.org This approach can be crucial for assigning ambiguous signals in experimental spectra and confirming the stereochemistry of the molecule. chemaxon.comacs.org

Table 1: Hypothetical DFT-Predicted vs. Experimental ¹³C NMR Chemical Shifts for a this compound Isomer. This table illustrates how theoretical data would be compared with experimental results to validate a proposed structure. The accuracy of DFT predictions, especially when combined with machine learning or motif-specific scaling, can reach high levels, with root-mean-square deviations often below 2 ppm for ¹³C and 0.2 ppm for ¹H. nih.govchemrxiv.org

| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Δδ (ppm) |

| C1 | 45.2 | 45.8 | -0.6 |

| C2 | 30.5 | 30.1 | 0.4 |

| C3 | 35.1 | 35.5 | -0.4 |

| C4 | 42.8 | 43.0 | -0.2 |

| C5 | 27.9 | 27.6 | 0.3 |

| C6 | 25.5 | 25.9 | -0.4 |

| C7 | 21.0 | 20.8 | 0.2 |

| C8 | 48.6 | 48.9 | -0.3 |

| C9 | 23.4 | 23.1 | 0.3 |

| C10 | 22.7 | 22.5 | 0.2 |

Note: Data are illustrative. Actual values would depend on the specific isomer, DFT functional, basis set, and solvent model used.

DFT is also a powerful tool for exploring chemical reactivity by mapping out potential energy surfaces (PES) for chemical reactions. nih.govacs.org This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the maximum energy barrier along the minimum energy reaction path. beilstein-journals.org

For this compound, DFT could be used to study various reactions, such as its oxidation, polymerization, or its role as a curing agent. chemaxon.comutwente.nl By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the factors that control selectivity. nih.govresearchgate.net For instance, DFT calculations on the catalytic hydrolysis of mercaptans have been used to identify rate-determining steps and propose reaction mechanisms. rsc.org Similarly, studies on the conversion of methyl mercaptan to hydrocarbons have utilized DFT to compare different reaction pathways and explain experimental observations. nih.govacs.orgresearchgate.net

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction Involving this compound. This table illustrates the kind of data generated to compare competing reaction pathways.

| Reaction Pathway | Reactant Complex Energy (kJ/mol) | Transition State Energy (kJ/mol) | Activation Energy (Ea) (kJ/mol) |

| Pathway A | 0.0 | +85.3 | 85.3 |

| Pathway B | 0.0 | +110.1 | 110.1 |

Note: Data are illustrative. Lower activation energy indicates a kinetically more favorable pathway.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT, generally leading to higher accuracy, albeit at a significantly greater computational cost. rsc.org

For a molecule like this compound, high-accuracy ab initio methods, particularly composite methods like G3B3 or CBS-QB3, could be employed to obtain benchmark values for thermochemical data, such as enthalpies of formation. ugent.be These highly accurate energy calculations are essential for building reliable reaction networks and for calibrating more computationally efficient methods like DFT. ugent.be While likely too expensive for a full conformational search or reaction pathway mapping of a molecule of this size, they are invaluable for key stationary points on the potential energy surface. researchgate.net

Conformational Analysis and Stability Studies

Due to the presence of a flexible cyclohexane (B81311) ring and rotatable single bonds connecting the thiol groups, this compound can exist in numerous conformations. nih.gov Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. nih.govchemrxiv.org Understanding the conformational landscape is critical, as the most stable conformer(s) will dominate the properties of the substance.

Quantum chemical calculations are ideally suited for this task. A typical workflow involves:

Generation of initial conformers: Systematically rotating all flexible dihedral angles.

Geometry optimization: Minimizing the energy of each generated conformer to find the nearest local minimum on the potential energy surface. This is often done with a computationally less expensive method initially, followed by re-optimization of low-energy conformers with a more accurate method (e.g., DFT with a suitable basis set). dergipark.org.trdergipark.org.tr

Energy ranking: Calculating the relative energies of all stable conformers to identify the global minimum and other low-energy structures. Studies on related p-menthane (B155814) and limonene (B3431351) derivatives show that chair-like conformations of the cyclohexane ring are generally most stable. beilstein-journals.orgresearchgate.net

Population analysis: Calculating the equilibrium population of each conformer at a given temperature using the Boltzmann distribution, which relates the population to the relative free energies of the conformers. orscience.ru

The results of such an analysis for this compound would reveal the preferred orientation of the isopropenyl and thiol groups (axial vs. equatorial) and the rotational preferences of the C-S bonds.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. thegoodscentscompany.comjlu.edu.cn MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy of the system as a function of atomic positions. jlu.edu.cn

For this compound, MD simulations would be particularly useful for:

Exploring conformational space: MD can efficiently sample a vast number of conformations, potentially identifying important conformers missed by systematic quantum mechanical searches. acs.org

Simulating condensed-phase behavior: By including explicit solvent molecules in the simulation box, MD can model the behavior of this compound in solution. This allows for the study of solute-solvent interactions and their effect on conformational preferences. acs.org

Studying dynamic processes: MD simulations can track the time evolution of the molecule, revealing the pathways and timescales of conformational transitions, such as ring-flipping or substituent rotation. thegoodscentscompany.com

Combining MD simulations with QM calculations (QM/MM methods) is a particularly powerful approach. MD can be used to generate a representative ensemble of conformations in a specific environment (e.g., in water), and then QM calculations can be performed on these structures to obtain more accurate energies or spectroscopic properties, providing a more realistic picture than gas-phase calculations alone. acs.org This combined approach has been successfully used to predict NMR chemical shifts for p-menthane diols in solution. acs.org

Investigation of Molecular Mobility and Intermolecular Interactions

The study of molecular mobility and the non-covalent forces that govern how molecules interact are fundamental to predicting the physical properties of a substance and the materials derived from it. For this compound, these investigations would reveal insights into its viscosity, diffusion characteristics, and the foundational interactions that dictate the structure of its polymers.

Molecular Mobility:

Molecular Dynamics (MD) simulations are the primary tool for investigating the mobility of molecules like this compound. guidechem.com By simulating the movement of atoms over time, MD can predict various dynamic properties. For a system of this compound molecules, MD simulations could calculate diffusion coefficients and rotational correlation times, which are crucial for understanding its behavior in a liquid state and as a reactant in polymerization. In the context of polymers derived from this compound, MD simulations can elucidate the movement of polymer chains, which is directly related to material properties like the glass transition temperature (Tg) and viscoelasticity. researchgate.netguidechem.com

Intermolecular Interactions:

The interactions between this compound molecules are governed by van der Waals forces, including London dispersion forces and dipole-dipole interactions. mdpi.comnsf.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to accurately compute the strength and nature of these interactions. acs.org These calculations can determine the geometry and interaction energies of molecular dimers and larger clusters. smolecule.com Understanding these interactions is key to predicting how the molecules will arrange in the condensed phase and how they will interact with other molecules in a formulation, such as solvents or other monomers. The thiol groups also allow for the formation of hydrogen bonds, which, although weaker than covalent bonds, play a significant role in the physical properties of the substance.

A hypothetical data table illustrating the type of results obtained from quantum chemical calculations on the intermolecular interaction energies of a this compound dimer is presented below.

Table 1: Hypothetical Intermolecular Interaction Energies for a this compound Dimer (Note: This data is illustrative and not from published research on this specific compound.)

| Interaction Type | Method | Basis Set | Energy (kJ/mol) |

|---|---|---|---|

| Dispersion | DFT-D3 | def2-TZVP | -15.2 |

| Dipole-Dipole | DFT | def2-TZVP | -4.5 |

| Total Interaction | DFT-D3 | def2-TZVP | -19.7 |

Simulation of Polymerization and Crosslinking Processes

Computational simulations offer a powerful way to model the complex processes of polymerization and crosslinking at a molecular level, providing insights that are often difficult to obtain through experiments alone.

Polymerization Simulation:

The polymerization involving this compound, typically a thiol-ene reaction, can be simulated using kinetic Monte Carlo (kMC) methods. itu.edu.tr This approach models the probabilistic nature of chemical reactions in a system over time. A kMC simulation of this compound polymerization would involve defining all possible reaction steps—initiation, propagation, chain transfer, and termination—and their associated probabilities. cpchem.com Such simulations can predict key outcomes like the rate of polymerization, the evolution of molecular weight distribution, and the degree of conversion of functional groups over time. cpchem.com

Crosslinking Simulation:

For polymers derived from this compound, which can form crosslinked networks, molecular dynamics simulations are used to model the network formation. nih.govthegoodscentscompany.com These simulations typically start with a mixture of the monomers and crosslinking agents in a simulation box. A "crosslinking algorithm" is then used to form covalent bonds between reactive sites based on proximity criteria, mimicking the curing process. researchgate.net This allows for the construction of an atomistic model of the crosslinked polymer network. Analysis of the simulated network can provide information on crosslink density, the distribution of chain lengths between crosslinks, and the resulting mechanical properties of the thermoset material. researchgate.net

Application of Statistical Mechanics in Understanding Macroscopic Behavior of Derived Systems

Statistical mechanics provides the theoretical bridge between the microscopic properties of molecules and the macroscopic properties of the materials they form. rsc.org For systems derived from this compound, this involves connecting the behavior of individual polymer chains to the bulk material properties like elasticity, phase behavior, and thermal characteristics.

By applying the principles of statistical mechanics to ensembles of polymer chains, models can be developed to describe the system's thermodynamic state. nslaerospace.comescholarship.org For example, the entropy of a polymer network, which relates to the number of possible conformations the chains can adopt, is a key factor in its elastic properties. Theories of rubber elasticity use statistical mechanics to explain how a stretched polymer network returns to its original state. For complex network topologies that can be formed from multifunctional monomers like this compound, statistical mechanics frameworks can help predict properties such as the gel point—the critical point at which a continuous network forms. europa.eu

Machine Learning and Data-Driven Approaches in Reaction Prediction and Material Design

In recent years, machine learning (ML) has become a powerful tool in chemistry for predicting reaction outcomes and accelerating the design of new materials. thegoodscentscompany.comcpchem.com

Reaction Prediction:

For a given set of reactants, including this compound, ML models can be trained to predict the likely products and yields. thegoodscentscompany.com These models learn from large datasets of known chemical reactions. By representing molecules as machine-readable inputs (e.g., SMILES strings or molecular graphs), algorithms like neural networks or random forests can identify patterns that correlate reactant structures with reaction outcomes. cpchem.com

Material Design:

ML is also used in the inverse design of materials. An inverse design model, given a set of desired material properties (e.g., a specific glass transition temperature or tensile strength for a polythioether sealant), can suggest monomer structures, like derivatives of this compound, that are likely to produce those properties. While large, high-quality datasets are often required, these data-driven approaches have the potential to significantly speed up the discovery and optimization of new polymers by screening vast chemical spaces computationally before undertaking experimental synthesis. cpchem.comcpchem.com

The table below illustrates the types of data that would be used to train a machine learning model for predicting a property like the glass transition temperature (Tg) of polymers.

Table 2: Illustrative Data for Machine Learning-Based Tg Prediction (Note: This data is for illustrative purposes and does not represent real experimental results for this compound polymers.)

| Monomer 1 | Monomer 2 | Molar Ratio | Molecular Descriptor 1 | Molecular Descriptor 2 | Measured Tg (°C) |

|---|---|---|---|---|---|

| This compound | Divinyl Ether | 1:1 | 136 | 18.4 | -25 |

| This compound | Triallyl Cyanurate | 2:1 | 136 | 45.7 | 15 |

| Ethanedithiol | Divinyl Ether | 1:1 | 94 | 18.4 | -40 |

Applications of Dipentenedimercaptan in Materials Science and Engineering

Polymer and Resin Development

Dipentenedimercaptan is a key ingredient in the formulation of various polymers and resins, where its dithiol functionality is leveraged to create robust and specialized material structures.

The development of crosslinked polymer networks is a primary application of this compound. These networks are characterized by their three-dimensional structures, which impart high thermal stability, chemical resistance, and mechanical strength to the resulting materials. eupegypt.comnewayprecision.comdr-boy.de

This compound is utilized as a hardener or curing agent for thermosetting resins, particularly epoxy resins. kruger.industries In this role, the thiol groups of this compound react with the epoxide groups of the epoxy prepolymer in a polyaddition reaction. This reaction creates a densely cross-linked, three-dimensional network that is irreversible and infusible upon heating. newayprecision.comkruger.industries The resulting thermoset materials exhibit excellent mechanical properties, thermal stability, and chemical resistance. eupegypt.comdr-boy.de

The synthesis process typically involves blending the epoxy prepolymer with a stoichiometric amount of this compound, often in the presence of a catalyst to facilitate the curing reaction. The properties of the final thermoset can be tuned by adjusting the ratio of the epoxy resin to the hardener.

| Property | Value |

| Tensile Strength | 50 - 200 MPa |

| Flexural Strength | 100 - 400 MPa |

| Glass Transition Temperature (Tg) | 100 - 250 °C |

Note: The values presented are typical ranges for thermoset resins and can vary based on the specific formulation and curing conditions. numberanalytics.com

While direct research explicitly detailing the integration of this compound into Covalent Adaptable Networks (CANs) and Interpenetrating Polymer Networks (IPNs) is limited, the chemical nature of this compound suggests its potential utility in these advanced materials.

Covalent Adaptable Networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed, repaired, or recycled. rsc.org Thiol-ene click chemistry, a highly efficient and versatile reaction, is a common method for forming CANs. wikipedia.org A dithiol compound like this compound could potentially be reacted with a multifunctional ene to form a crosslinked network with dynamic disulfide or other reversible linkages, thereby creating a CAN.

Interpenetrating Polymer Networks (IPNs) are composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. polymerinnovationblog.com A sequential IPN could theoretically be synthesized by first forming a crosslinked network from a monomer and crosslinker, and then swelling this network with a second monomer, a crosslinker, and a dithiol such as this compound, followed by a second polymerization step.

| Property | Potential Effect of this compound |

| Glass Transition Temperature (Tg) | Increase |

| Thermal Stability | Increase |

| Coefficient of Thermal Expansion | Decrease |

A significant application of this compound is in the synthesis of thiol-terminated polythioether prepolymers. These prepolymers are foundational for producing high-performance sealants and adhesives, particularly in the aerospace industry.

Thiol-terminated polythioether prepolymers are commonly synthesized through the reaction of a dithiol, such as this compound, with a divinyl ether. googleapis.com This reaction, a form of thiol-ene addition, proceeds via a step-growth mechanism to form the polythioether backbone. wikipedia.orggoogle.com By using an excess of the dithiol, the resulting polymer chains are terminated with thiol groups, which can then undergo further curing reactions. googleapis.com

Similarly, this compound can react with polyepoxides. In this context, it can act as a chain extender or as a component in a curing system for epoxy-based formulations, contributing to the final network structure and properties.

The general reaction scheme for the synthesis of a polythioether prepolymer using a dithiol and a divinyl ether is as follows: